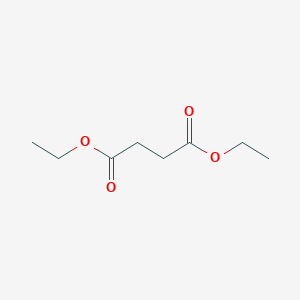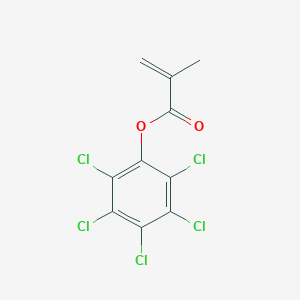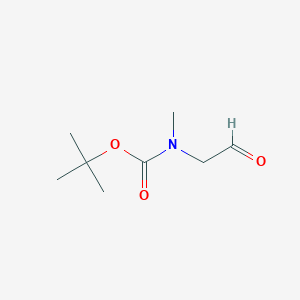
N-BOC-(methylamino)acetaldehyde
概述
描述
N-BOC-(methylamino)acetaldehyde, also known as tert-butyl N-methyl-N-(2-oxoethyl)carbamate, is an organic compound with the molecular formula C8H15NO3. It is a pale yellow liquid that is slightly miscible with water and sensitive to air. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
作用机制
Target of Action
N-BOC-(methylamino)acetaldehyde is primarily involved in the preparation of benzo[d]imidazole inhibitor of co-activator associated arginine methyltransferase . Arginine methyltransferase is an enzyme that plays a crucial role in the methylation of arginine residues, which is a key post-translational modification in cells.
Mode of Action
It is known to be used in the synthesis of benzo[d]imidazole inhibitors, which suggests it may interact with its targets through the formation of these inhibitors .
Biochemical Pathways
This compound is used as a building block in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This suggests that it may play a role in the GABAergic pathway, which is one of the main inhibitory neurotransmitter pathways in the nervous system.
Pharmacokinetics
It is slightly miscible with water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of benzo[d]imidazole inhibitors of arginine methyltransferase . These inhibitors can potentially affect the methylation of arginine residues, thereby influencing protein function and cellular processes.
Action Environment
This compound is air sensitive and should be stored in a cool place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
N-BOC-(methylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of N-methylglycine (sarcosine) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography .
化学反应分析
Types of Reactions
N-BOC-(methylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: N-BOC-(methylamino)acetic acid
Reduction: N-BOC-(methylamino)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-BOC-(methylamino)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-BOC-2-aminoacetaldehyde: Similar in structure but with an amino group instead of a methylamino group.
N-BOC-ethanolamine: Contains an ethanolamine moiety instead of a methylaminoacetaldehyde moiety.
N-BOC-1,6-hexanediamine: Contains a hexanediamine moiety instead of a methylaminoacetaldehyde moiety.
Uniqueness
N-BOC-(methylamino)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its Boc-protecting group provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443953 | |
| Record name | N-BOC-(methylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-72-4 | |
| Record name | N-BOC-(methylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
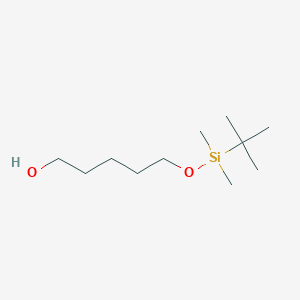
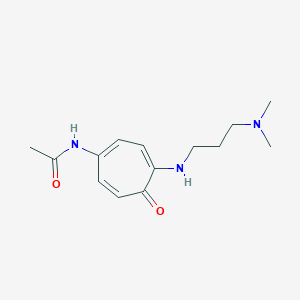
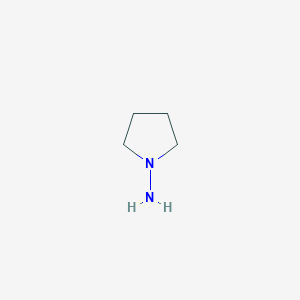

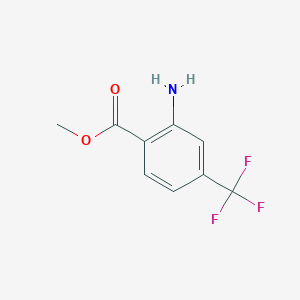
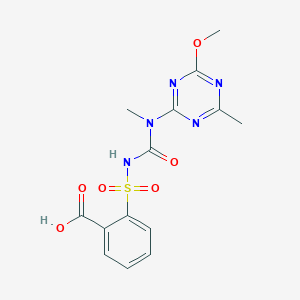
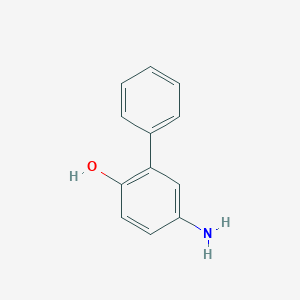


![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
